Home > Products > Screening Compounds P6844 > KRAS G12C inhibitor 5
KRAS G12C inhibitor 5 - 2158297-63-1

KRAS G12C inhibitor 5

Catalog Number: EVT-3165589
CAS Number: 2158297-63-1
Molecular Formula: C32H37N7O2
Molecular Weight: 551.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as KRAS G12C inhibitor 5, specifically identified as AMG 510 (also referred to as sotorasib), is a groundbreaking therapeutic agent targeting the KRAS G12C mutation, which is prevalent in various cancers, notably non-small cell lung cancer. This mutation has historically been considered "undruggable," making the development of effective inhibitors a significant milestone in cancer treatment. The Food and Drug Administration approved AMG 510 in May 2021, marking it as the first drug to specifically inhibit a KRAS mutation, particularly in patients with KRAS G12C-mutated non-small cell lung cancer.

Source and Classification

AMG 510 was developed by Amgen and classified as a covalent inhibitor that selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in the guanosine diphosphate-bound state. This binding locks the protein in an inactive form, effectively halting downstream signaling pathways that promote tumor growth and survival. The compound has shown efficacy in clinical trials, demonstrating a partial response in a significant number of patients with KRAS G12C mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 5 involves several key steps that optimize yield and purity. The process begins with the reaction of an amide with oxalyl chloride to produce an intermediate compound. This intermediate is then subjected to cyclization under basic conditions, yielding a racemic dione compound. Chiral separation is achieved using (+)-2,3-dibenzoyl-d-tartaric acid, resulting in the isolation of the desired enantiomer. Subsequent reactions involve treating this compound with phosphoryl chloride and N,N-diisopropylethylamine in toluene to form the final product.

The synthesis has been improved for scalability to meet clinical demands, emphasizing efficient production methods that maintain high purity levels suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 5 features a covalent bond formed between the inhibitor and cysteine 12 of the KRAS protein. The specific structural characteristics include:

  • Molecular Formula: C22H27ClF2N4O2S
  • Molecular Weight: 464.99 g/mol
  • Structural Features: The compound contains a quinazoline core that facilitates its binding to the target site on KRAS G12C.

The structural design allows for selective interaction with the inactive form of KRAS, enhancing its therapeutic potential against mutant forms of this oncogene .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing KRAS G12C inhibitor 5 include:

  1. Formation of Intermediate Compounds: The initial reaction between an amide and oxalyl chloride generates an acyl chloride intermediate.
  2. Cyclization: Under basic conditions, this intermediate undergoes cyclization to form a dione structure.
  3. Chiral Separation: Utilizing chiral agents allows for the isolation of specific enantiomers that exhibit desired biological activity.
  4. Final Modification: The introduction of phosphoryl chloride leads to the formation of the final covalent inhibitor through nucleophilic attack by cysteine residues .
Mechanism of Action

Process and Data

KRAS G12C inhibitor 5 exerts its effects by forming a covalent bond with cysteine 12 of the KRAS protein when it is bound to guanosine diphosphate. This interaction stabilizes the inactive form of KRAS, preventing it from cycling back to its active state bound to guanosine triphosphate. As a result, downstream signaling pathways that promote cell proliferation are effectively inhibited.

In preclinical studies, AMG 510 demonstrated potent inhibition of KRAS-dependent signaling pathways, leading to reduced cell viability in KRAS G12C-mutant cancer cell lines. The compound's mechanism emphasizes its ability to selectively target mutant forms while sparing wild-type proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Stability: Maintains stability under physiological conditions but requires careful handling due to its reactive functional groups.

These properties are crucial for its formulation into a pharmaceutical product that can be effectively administered to patients .

Applications

Scientific Uses

KRAS G12C inhibitor 5 has significant applications in cancer therapy, particularly for patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its development represents a paradigm shift in targeting previously considered undruggable mutations.

In addition to its therapeutic use, AMG 510 serves as a valuable tool for research into RAS biology and mutant-specific signaling pathways. It aids in understanding resistance mechanisms that may arise during treatment, guiding future drug development efforts aimed at overcoming such challenges .

Properties

CAS Number

2158297-63-1

Product Name

KRAS G12C inhibitor 5

IUPAC Name

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H37N7O2

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1

InChI Key

OBKBMFMBHWUYHS-DQEYMECFSA-N

SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.